molecular formula C11H15F3O4 B12611328 Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate CAS No. 917984-59-9

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate

Cat. No.: B12611328
CAS No.: 917984-59-9
M. Wt: 268.23 g/mol
InChI Key: SFNGPNGZOMYHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate is a multifunctional ester characterized by a trifluoroacetyl group, a keto group (5-oxo), and a branched alkyl chain. This compound’s structural complexity arises from the combination of electron-withdrawing (trifluoroacetyl) and electron-donating (methyl, ethyl ester) groups, which influence its reactivity, stability, and applications.

Properties

CAS No.

917984-59-9

Molecular Formula

C11H15F3O4

Molecular Weight

268.23 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-2-(2,2,2-trifluoroacetyl)hexanoate

InChI

InChI=1S/C11H15F3O4/c1-4-18-9(17)10(3,6-5-7(2)15)8(16)11(12,13)14/h4-6H2,1-3H3

InChI Key

SFNGPNGZOMYHPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC(=O)C)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Structural Features
Ethyl 2-methyl-5-oxo-2-(trifluoroacetyl)hexanoate Trifluoroacetyl, keto, ethyl ester, methyl Branched chain with dual carbonyl groups
Ethyl hexanoate Ethyl ester, linear alkyl chain Simple ester with no electronegative groups
Methyl 5-oxo-3-aryl-hexanoate derivatives Keto, aryl, methyl ester Aromatic substitution at position 3
Ethyl 2,2-dimethyl-3-oxo-hexanoate Keto, ethyl ester, dimethyl Steric hindrance from dimethyl groups

Key Observations :

  • The trifluoroacetyl group in the target compound increases electronegativity and polarity compared to simpler esters like ethyl hexanoate. This may enhance solubility in polar aprotic solvents or alter reaction kinetics in catalytic processes.

Physicochemical Properties

Property This compound Ethyl Hexanoate Methyl 5-Oxo-3-Aryl-Hexanoate Derivatives
Boiling Point Likely high (due to polar groups) 167–168°C Varies with aryl substituents
Solubility Moderate in polar solvents Hydrophobic Depends on aryl group polarity
Stability High (trifluoroacetyl resists hydrolysis) Prone to hydrolysis Sensitive to acidic/basic conditions

Key Findings :

  • The trifluoroacetyl group confers hydrolytic stability, distinguishing it from ethyl hexanoate, which degrades readily under acidic/basic conditions.
  • Branched-chain esters (e.g., methyl-5-oxo derivatives) exhibit variable stability depending on substituent electronic effects.
This compound
  • Potential Uses: Likely specialized applications in agrochemicals or pharmaceuticals due to trifluoroacetyl’s bioactivity-enhancing properties. No direct evidence from the provided literature.
  • Reactivity : The keto group may participate in condensation reactions, while the trifluoroacetyl group could act as a leaving group in nucleophilic substitutions.
Ethyl Hexanoate
  • Industrial Use : Key flavor compound in beverages (e.g., apple-like aroma in ciders); precursor for jet-fuel-range hydrocarbons via catalytic deoxygenation.
  • Reactivity: Undergoes ester hydrolysis to hexanoic acid and ethanol.
Methyl 5-Oxo-3-Aryl-Hexanoate Derivatives
  • Applications : Intermediate in synthetic organic chemistry, particularly for bioactive molecule synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.